7-Amino-8-hydroxyquinoline-5-carboxylic acid
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Overview
Description
7-Amino-8-hydroxyquinoline-5-carboxylic acid: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 7th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 5th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-8-hydroxyquinoline-5-carboxylic acid typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method involves the nitration of 8-hydroxyquinoline followed by reduction to introduce the amino group at the 7th position. The carboxylation at the 5th position can be achieved through various methods, including the use of carboxylating agents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-8-hydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: 7-Amino-8-hydroxyquinoline-5-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry and as intermediates in organic synthesis .
Biology: In biological research, this compound is investigated for its potential antimicrobial, anticancer, and antifungal activities. Its ability to chelate metal ions makes it useful in studying metal-dependent biological processes .
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. Their ability to interact with biological targets such as enzymes and receptors is of particular interest .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other chemical products. Its chelating properties are also utilized in metal extraction and purification processes .
Mechanism of Action
The mechanism of action of 7-Amino-8-hydroxyquinoline-5-carboxylic acid involves its ability to chelate metal ions, which can inhibit the activity of metal-dependent enzymes and proteins. This chelation disrupts essential biological processes, leading to antimicrobial and anticancer effects. The compound can also interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the amino and carboxylic acid groups but shares the hydroxyl group at the 8th position.
5,7-Dibromo-8-hydroxyquinoline: Contains bromine atoms at the 5th and 7th positions instead of amino and carboxylic acid groups.
8-Hydroxyquinoline-5-sulfonic acid: Contains a sulfonic acid group at the 5th position instead of a carboxylic acid group
Uniqueness: 7-Amino-8-hydroxyquinoline-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its ability to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
857208-23-2 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-amino-8-hydroxyquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-7-4-6(10(14)15)5-2-1-3-12-8(5)9(7)13/h1-4,13H,11H2,(H,14,15) |
InChI Key |
BNHHZFWNVAZLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C(=O)O)N)O)N=C1 |
Origin of Product |
United States |
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